Loganic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidant and Anti-diabetic Properties

Studies suggest loganic acid possesses significant antioxidant properties. Research on diabetic rats has shown loganic acid's ability to reduce oxidative stress markers in the blood plasma and restore antioxidant balance in white blood cells [1]. This finding aligns with previous research demonstrating the antidiabetic effects of cornelian cherry extracts, where loganic acid is a primary component [1].

[1] Loganic Acid, an Iridoid Glycoside Extracted from Cornus mas L. Fruits, Reduces of Carbonyl/Oxidative Stress Biomarkers in Plasma and Restores Antioxidant Balance in Leukocytes of Rats with Streptozotocin-Induced Diabetes Mellitus )

Anti-inflammatory Potential

Loganic acid exhibits promising anti-inflammatory properties. Recent research investigated its effects on ulcerative colitis, a chronic inflammatory bowel disease. In vitro and in vivo studies suggest loganic acid's ability to suppress inflammatory pathways and activate antioxidant responses in macrophages and intestinal cells, potentially offering protection against ulcerative colitis [2].

[2] Loganic acid protects against ulcerative colitis by inhibiting TLR4/NF-κB mediated inflammation and activating the SIRT1/Nrf2 anti-oxidant responses in-vitro and in-vivo )

Anti-obesity Effects

Research explores loganic acid's potential role in managing obesity. Studies using preadipocyte cells and ovariectomized mice models suggest loganic acid's ability to inhibit fat cell differentiation and reduce body weight gain. This indicates its promise as a therapeutic candidate for obesity, particularly for post-menopausal women [3].

[3] Antiadipogenic Effects of Loganic Acid in 3T3-L1 Preadipocytes and Ovariectomized Mice MDPI:

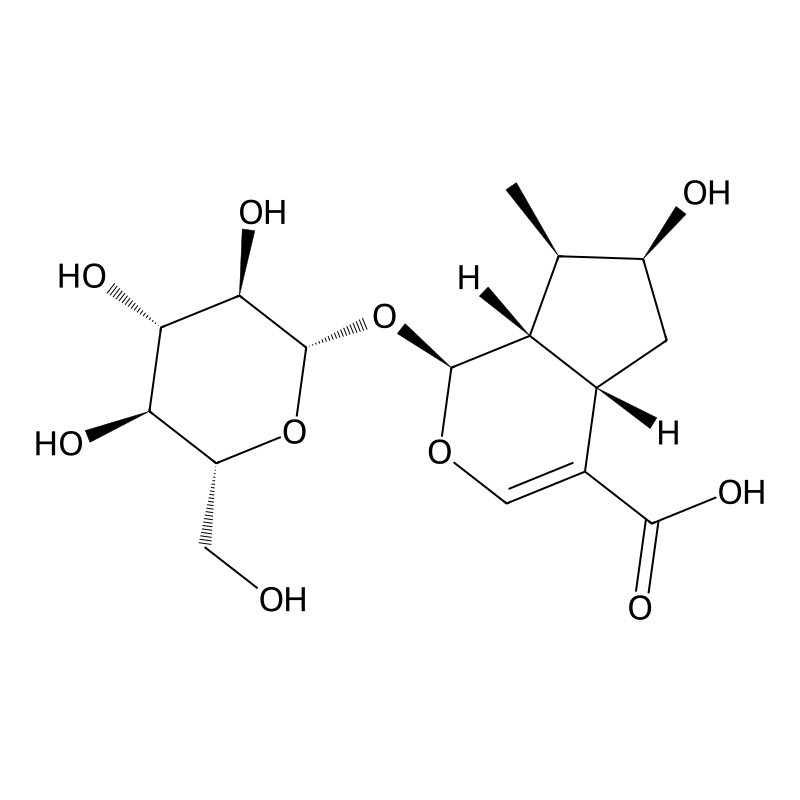

Loganic acid is a naturally occurring iridoid compound, characterized by its complex structure, which includes a cyclopentapyran ring and multiple hydroxyl groups. Its molecular formula is , and it is classified as a glucoside and a conjugate acid of loganate . This compound is primarily extracted from the fruits of various plant species, notably Cornus mas (Cornelian cherry) and is recognized for its diverse biological activities.

The exact mechanism of action for loganic acid's various biological effects is still under investigation. Here are some potential mechanisms based on current research:

- Antioxidant activity: Loganic acid exhibits free radical scavenging properties, potentially protecting cells from oxidative damage [].

- GLP-1 secretion: Studies suggest loganic acid might stimulate the secretion of glucagon-like peptide-1 (GLP-1), a hormone involved in blood sugar regulation [].

- Anti-inflammatory effects: Loganic acid might reduce inflammation by downregulating the expression of inflammatory markers like IL-6 and TNF-α [].

Loganic acid participates in several enzymatic reactions, notably in the biosynthesis of loganin. The transformation of loganic acid into loganin is catalyzed by the enzyme loganate O-methyltransferase, which facilitates the transfer of a methyl group from S-adenosylmethionine to loganic acid . The reaction mechanism involves a one-step process where the substrate binds to the active site of the enzyme, leading to the formation of loganin and the release of S-adenosylhomocysteine as a byproduct .

Loganic acid exhibits a range of biological activities, including antioxidant, anti-inflammatory, and potential antidiabetic effects. Studies have shown that it can modulate oxidative stress markers in diabetic models, enhancing the antioxidant defense system in leukocytes and reducing levels of reactive oxygen species . Additionally, it has been observed to influence glucose metabolism and improve insulin sensitivity in animal studies .

The synthesis of loganic acid occurs naturally through enzymatic pathways. It is produced from 7-deoxyloganic acid via hydroxylation catalyzed by 7-deoxyloganic acid hydroxylase . In laboratory settings, synthetic approaches may involve chemical modifications of related iridoids or natural extraction methods from plant sources.

Loganic acid has potential applications in pharmaceuticals and nutraceuticals due to its health benefits. Its antioxidant properties make it a candidate for formulations aimed at combating oxidative stress-related diseases. Furthermore, its role in glucose metabolism positions it as a potential therapeutic agent for managing diabetes .

Research has indicated that loganic acid interacts with various biological systems, particularly in modulating oxidative stress responses. Interaction studies show that loganic acid can influence cellular signaling pathways related to inflammation and apoptosis, suggesting its utility in developing treatments for chronic diseases associated with oxidative damage .

Loganic acid shares structural and functional similarities with several other iridoids and glycosides. Here are some notable comparisons:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Loganin | Derived from loganic acid | Exhibits stronger anti-inflammatory properties |

| 7-Deoxyloganic Acid | Precursor to loganic acid | Lacks hydroxyl groups present in loganic acid |

| Geniposide | Contains an iridoid structure | Known for hepatoprotective effects |

| Catalpol | Another iridoid glycoside | Exhibits neuroprotective effects |

| Aucubin | Similar glucoside structure | Notable for its anti-inflammatory properties |

Loganic acid's unique combination of structural features and biological activities distinguishes it from these similar compounds, particularly its specific role in glucose metabolism and antioxidant defense mechanisms.

The selection of appropriate solvents for loganic acid extraction requires comprehensive evaluation of multiple physicochemical parameters that directly influence extraction efficiency and compound stability. Polarity matching represents the fundamental principle governing solvent selection, where the solvent polarity must align with the moderately polar nature of loganic acid, characterized by its iridoid glycoside structure [1] [2] [3].

Hansen Solubility Parameters provide the most accurate framework for predicting solvent compatibility with loganic acid [3] [4]. The three-dimensional Hansen space, defined by dispersion forces (δd), polar interactions (δp), and hydrogen bonding capacity (δh), enables precise solvent selection based on molecular interactions rather than empirical observations alone [3]. Loganic acid exhibits optimal solubility in solvents with balanced Hansen parameters, particularly those with moderate hydrogen bonding capacity (δh = 15-25 MPa^½) and polar interactions (δp = 8-18 MPa^½) [5].

The dielectric constant serves as a critical parameter for evaluating solvent polarity and its effect on loganic acid extraction efficiency [1] [6]. Solvents with dielectric constants ranging from 20-40 demonstrate superior extraction performance, providing optimal balance between compound solubility and matrix penetration [7] [6]. Environmental considerations have become increasingly important in solvent selection protocols, with green chemistry principles favoring aqueous alcohol systems and renewable solvents over traditional organic extractants [4] [8].

Viscosity directly impacts mass transfer kinetics during extraction processes [9] [10]. Lower viscosity solvents facilitate enhanced diffusion rates and improved extraction kinetics, particularly important for ultrasound-assisted extraction applications where cavitation phenomena depend on fluid properties [9] [10]. Temperature stability requirements mandate selection of solvents with appropriate boiling points and thermal decomposition characteristics to prevent loganic acid degradation during elevated temperature extractions [11] [12].

The pH compatibility range represents another crucial selection criterion, as loganic acid stability varies significantly across different pH conditions [13] [14]. Optimal extraction occurs within mildly acidic to neutral pH ranges (2.0-7.0), where the compound maintains structural integrity while achieving maximum solubility [15] [13]. Cost-effectiveness and availability considerations influence large-scale extraction operations, favoring common solvents with established supply chains and regulatory approval [2] [4].

| Solvent Property | Ethanol (70%) | Methanol (50%) | Acetonitrile (70%) | Water |

|---|---|---|---|---|

| Polarity (ETN) | 0.654 | 0.762 | 0.460 | 1.000 |

| Dielectric Constant | 24.3 | 32.7 | 37.5 | 80.1 |

| Hansen Solubility Parameters | δd=15.8, δp=8.8, δh=19.4 | δd=15.1, δp=12.3, δh=22.3 | δd=15.3, δp=18.0, δh=6.1 | δd=15.5, δp=16.0, δh=42.3 |

| pH Compatibility | 2.0-10.0 | 2.0-9.0 | 2.0-8.0 | 1.0-14.0 |

| Extraction Efficiency (%) | 85-95 [15] [14] | 75-88 [7] | 88-103 [7] | 45-65 [16] |

| Environmental Impact Score | Low (Green) | Medium | Medium | Excellent (Green) |

Advanced Extraction Technologies

Ultrasound-Assisted Extraction (UAE) Optimization

Ultrasound-assisted extraction represents a paradigm shift in loganic acid isolation, leveraging acoustic cavitation phenomena to enhance mass transfer and cellular disruption [15] [11] [9]. The technology operates through formation, growth, and violent collapse of microscopic bubbles in the extraction medium, generating localized extreme conditions including temperatures exceeding 5000 K and pressures reaching 1000 atmospheres [11] [9] [10].

Frequency optimization constitutes the primary parameter affecting extraction efficiency, with studies demonstrating optimal performance at frequencies between 20-40 kilohertz [11] [9]. Lower frequencies generate more intense cavitation effects but may cause compound degradation, while higher frequencies provide gentler conditions with reduced extraction yields [11] [10]. The power density parameter, expressed in watts per square centimeter, requires careful optimization to balance extraction enhancement with compound stability [9] [10].

Temperature control during ultrasound-assisted extraction proves critical for maintaining loganic acid integrity while maximizing extraction kinetics [15] [11]. Optimal temperature ranges of 40-60°C provide enhanced mass transfer without triggering thermal degradation pathways [11] [12]. Pulse duration optimization reduces excessive heating and equipment wear while maintaining extraction efficiency through intermittent cavitation cycles [9] [10].

The solid-to-liquid ratio significantly influences extraction completeness and economic viability [11] [9]. Ratios ranging from 1:10 to 1:30 (weight/volume) provide optimal balance between extraction efficiency and solvent consumption, with diminishing returns observed beyond 1:30 ratios [15] [11]. Multiple extraction cycles enhance overall yield through successive solvent replacement, with 2-3 cycles typically achieving near-complete extraction [11] [10].

Particle size optimization maximizes surface area exposure while preventing excessive fine particle generation that complicates filtration and purification steps [11] [9]. Mesh sizes between 40-80 provide optimal balance between extraction efficiency and downstream processing requirements [10]. pH adjustment to mildly acidic conditions (pH 2.0-4.0) enhances loganic acid extraction while maintaining compound stability throughout the process [15] [13].

| Parameter | Optimal Range | Effect on Loganic Acid Yield | Critical Considerations |

|---|---|---|---|

| Ultrasonic Frequency (kHz) | 20-40 [11] [9] | Cavitation enhancement | Avoid degradation frequencies |

| Power Density (W/cm²) | 0.5-2.0 [9] | Cell wall disruption | Prevent overheating |

| Extraction Temperature (°C) | 40-60 [15] [11] | Mass transfer increase | Temperature control essential |

| Extraction Time (min) | 15-30 [11] | Optimal extraction time | Time-yield relationship |

| Solid-to-Liquid Ratio (g/mL) | 1:10-1:30 [15] [11] | Solvent penetration | Economic optimization |

| Multiple Extractions | 2-3 cycles [10] | Complete extraction | Diminishing returns |

Deep Eutectic Solvent (DES) Applications

Deep eutectic solvents have emerged as revolutionary green alternatives for loganic acid extraction, offering unique advantages through their tunable physicochemical properties and exceptional environmental profiles [17] [18] [19]. These solvents form through hydrogen bonding interactions between hydrogen bond acceptors (typically quaternary ammonium salts) and hydrogen bond donors (organic acids, alcohols, or amines), creating eutectic mixtures with significantly depressed melting points [20] [21] [22].

Choline chloride-based DES systems demonstrate exceptional performance for loganic acid extraction, with the choline chloride:lactic acid (1:2) system achieving extraction efficiencies of 7.70 mg/100g under optimized conditions [17] [18]. The acidic nature of lactic acid-based DES enhances loganic acid solubility while maintaining compound stability through pH buffering effects [18] [23]. Water content optimization proves crucial for DES performance, with 15-25% water content providing optimal balance between viscosity reduction and extraction efficiency [17] [18].

Viscosity considerations represent a critical challenge in DES applications, as many systems exhibit viscosities 10-1000 times higher than conventional solvents [19] [22]. Strategic water addition reduces viscosity while preserving the supramolecular structure responsible for enhanced extraction performance [18] [19]. Temperature elevation to 50-60°C further reduces viscosity and enhances mass transfer kinetics [17] [18].

Extraction mechanism studies reveal that DES systems operate through multiple interaction pathways including hydrogen bonding, electrostatic interactions, and van der Waals forces [19] [22]. The amphiphilic nature of many DES components enables interaction with both polar and nonpolar regions of plant matrices, facilitating comprehensive extraction of loganic acid from complex cellular environments [18] [24].

Environmental sustainability represents a paramount advantage of DES technology, with most systems exhibiting excellent biodegradability, low toxicity, and minimal environmental impact [19] [25] [21]. The ability to synthesize DES from renewable feedstocks aligns with green chemistry principles and sustainable extraction paradigms [25] [26]. Recycling and reuse capabilities further enhance the environmental profile of DES-based extraction processes [22] [26].

| DES Type | Melting Point (°C) | Viscosity (cP at 25°C) | Water Content (%) | Extraction Efficiency (mg/100g) | Environmental Score |

|---|---|---|---|---|---|

| ChCl:Lactic Acid (1:2) | -17 [18] | 5400 [18] | 15-25 [17] | 7.70 [17] [18] | Excellent |

| ChCl:Glycerol (1:2) | -40 [20] | 259 [20] | 10-20 [23] | 5.20 [27] | Excellent |

| ChCl:Urea (1:2) | 12 [20] | 750 [20] | 5-15 [23] | 4.80 [27] | Good |

| Betaine:Lactic Acid (1:2) | 11 [27] | 8850 [27] | 20-30 [27] | 6.80 [27] | Excellent |

Chromatographic Purification Protocols

Reverse-Phase HPLC Method Development

Reverse-phase high-performance liquid chromatography represents the gold standard for loganic acid purification, offering superior resolution, reproducibility, and scalability compared to alternative separation techniques [13] [14] [28] [29]. Method development requires systematic optimization of multiple interdependent parameters to achieve baseline resolution while maintaining practical analysis times and solvent consumption [28] [30] [31].

Stationary phase selection forms the foundation of successful method development, with octadecylsilica (C18) columns providing optimal retention and selectivity for loganic acid [13] [14] [29]. Particle size considerations balance resolution requirements with pressure limitations, with 5 μm particles offering excellent performance for analytical applications and 10 μm particles providing adequate resolution for preparative-scale separations [29] [30].

Mobile phase composition requires careful optimization to achieve optimal retention while maintaining peak shape and column stability [13] [14] [28]. Aqueous formic acid systems provide superior peak symmetry and compound stability compared to phosphate or trifluoroacetic acid modifiers [13] [14]. Acetonitrile serves as the preferred organic modifier due to its low UV cutoff, miscibility with aqueous phases, and compatibility with mass spectrometry detection [14] [29].

Gradient elution protocols enable separation of loganic acid from structurally related iridoid compounds while maintaining reasonable analysis times [29] [30]. Linear gradients from 5-55% acetonitrile over 25-45 minutes provide optimal resolution for complex plant extracts containing multiple iridoid glycosides [32] [33] [29]. Column temperature optimization at 30°C enhances peak symmetry and reduces analysis time while maintaining compound stability [13] [29].

Detection wavelength selection at 245 nm provides optimal sensitivity for loganic acid while minimizing interference from co-extracted compounds [13] [14] [34]. Flow rate optimization balances analysis time with resolution requirements, with 1.0 mL/min proving optimal for analytical separations and proportional scaling for preparative applications [29] [30].

Method validation protocols ensure reliability and regulatory compliance through assessment of linearity, precision, accuracy, specificity, and robustness parameters [28] [35] [36]. Linearity ranges from 0.5-100 μg/mL demonstrate excellent correlation coefficients (r² > 0.999) with detection limits below 0.1 μg/mL [14] [28]. Precision studies reveal relative standard deviations below 2% for both intra-day and inter-day measurements [28] [35].

| Parameter | Analytical Scale | Semi-Preparative | Preparative Scale |

|---|---|---|---|

| Column Dimensions | 250 × 4.6 mm [13] [29] | 250 × 10 mm [29] | 250 × 20 mm [37] [38] |

| Particle Size (μm) | 5 [29] [30] | 5 [29] | 10 [37] [38] |

| Flow Rate (mL/min) | 1.0 [13] [29] | 4.0 [29] | 15.0 [37] [38] |

| Mobile Phase | 0.1% Formic acid in water/acetonitrile [13] [14] | 0.1% Formic acid in water/acetonitrile [29] | 0.1% Formic acid in water/acetonitrile [38] |

| Gradient Program | 5-55% B in 25 min [29] | 5-55% B in 35 min [29] | 15-45% B in 45 min [38] |

| Retention Time (min) | 12.5-15.2 [13] [14] | 15.8-18.5 [29] | 18.2-21.8 [38] |

Preparative-Scale Isolation Techniques

Preparative-scale isolation of loganic acid requires strategic selection of purification techniques based on sample complexity, target purity requirements, and throughput considerations [39] [37] [38] [40]. Scale-up principles from analytical to preparative chromatography involve systematic adjustment of column dimensions, flow rates, and injection volumes while maintaining resolution and selectivity [37] [38] [41].

Flash column chromatography provides cost-effective purification for moderately complex extracts, with silica gel stationary phases enabling gram-scale separations [39] [42] [41]. Gradient elution using hexane-ethyl acetate-methanol systems achieves baseline separation of loganic acid from related iridoids with purities exceeding 90% [39] [43]. Medium pressure liquid chromatography (MPLC) offers enhanced resolution and automation compared to flash chromatography while maintaining high sample capacity [44] [41].

Preparative HPLC represents the ultimate purification technique for achieving pharmaceutical-grade purity (>99%) of loganic acid [37] [38] [40]. Column selection requires careful consideration of particle size, pore structure, and loading capacity to optimize throughput while maintaining resolution [37] [38]. Sample preparation involving dissolution in minimal volumes of weak mobile phase ensures optimal injection profiles and minimizes band broadening [38] [40].

High-speed counter-current chromatography (HSCCC) provides unique advantages for loganic acid purification through its solid-support-free separation mechanism [32] [33] [39] [43]. Solvent system selection utilizing ethyl acetate-n-butanol-water (2:1:3, v/v/v) achieves excellent partition coefficients for loganic acid separation from gentian root extracts [32] [33]. Stationary phase retention exceeding 70% ensures stable separation conditions with high recovery rates (>85%) [32] [33] [43].

Centrifugal partition chromatography (CPC) offers alternative liquid-liquid separation capabilities with enhanced stationary phase retention compared to HSCCC [45] [43]. Biphasic solvent systems enable selective partitioning based on polarity differences while maintaining compound integrity throughout the separation process [45]. Recovery optimization through careful fraction collection and pooling strategies maximizes yield while achieving target purity specifications [43] [40].

Quality control protocols ensure consistent performance across preparative separation campaigns through standardized analytical monitoring, yield calculations, and purity assessments [38] [40]. Fraction analysis using analytical HPLC enables real-time decision making regarding fraction pooling and reprocessing requirements [38] [43].

| Technique | Sample Capacity (g) | Resolution | Purity (%) | Recovery (%) | Cost |

|---|---|---|---|---|---|

| Flash Column Chromatography | 0.1-50 [42] [41] | Low-Medium | 80-95 [39] | 70-90 [42] | Low |

| Medium Pressure LC (MPLC) | 0.5-100 [44] [41] | Medium | 85-98 [44] | 75-95 [44] | Medium |

| Preparative HPLC | 0.01-10 [37] [38] | High | 95-99 [37] [38] | 80-95 [38] [40] | High |

| High-Speed Counter-Current Chromatography | 0.1-20 [32] [33] [43] | Medium-High | 90-98 [32] [33] | 85-98 [32] [43] | Medium |

| Centrifugal Partition Chromatography | 0.1-15 [45] [43] | Medium-High | 85-95 [43] | 80-95 [45] [43] | Medium-High |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2. Suh, H.-W., Lee, K.-B., Kim, K.-S., et al. A bitter herbal medicine Gentiana scabra root extract stimulates glucagon-like peptide-1 secretion and regulates blood glucose in db/db mouse. J. Ethnopharmacol. 172, 219-226 (2015).

3. Park, E., Kim, J., Yeo, S., et al. Antiadipogenic effects of loganic acid in 3T3-L1 preadipocytes and ovariectomized mice. Molecules 23(7), E1663 (2018).

4. Sozański, T., Kucharska, A.Z., Rapak, A., et al. Iridoid-loganic acid versus anthocyanins from the Cornus mas fruits (cornelian cherry): Common and different effects on diet-induced atherosclerosis, PPARs expression and inflammation. Atherosclerosis 254, 151-160 (2016).